molecular formula C11H13ClN2O B2499664 N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide CAS No. 2361657-13-6

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide

Cat. No.: B2499664
CAS No.: 2361657-13-6
M. Wt: 224.69
InChI Key: SZQMYHSKAJVZSZ-UHFFFAOYSA-N
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Description

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 5-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with appropriate amines under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the reduced amide or amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester
  • Ethyl [ (5-chloropyridin-2-yl)carbamoyl]formate

Uniqueness

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both the pyridine ring and the amide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(5-chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-4-11(15)14(3)8(2)10-6-5-9(12)7-13-10/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQMYHSKAJVZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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